2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene
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Overview
Description
2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[1915003,1905,1706,1407,12023,35024,32025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene is a complex organic compound with a unique structure characterized by multiple chlorine and ethyl groups, as well as oxygen and nitrogen atoms integrated into a large, multi-ring system
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include:
Stepwise addition of chlorine and ethyl groups: This involves the use of chlorinating agents and ethylating reagents under controlled conditions.
Formation of the multi-ring system: This is achieved through a series of cyclization reactions, often catalyzed by specific catalysts to ensure the correct formation of the rings.
Incorporation of oxygen and nitrogen atoms: This step involves the use of reagents that introduce these heteroatoms into the structure, often through substitution reactions.
Industrial production methods would likely involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of chlorine and ethyl groups makes it susceptible to oxidation, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions, often under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound’s structure may allow it to fit into the active sites of enzymes or receptors, inhibiting or modulating their activity.
Interference with cellular processes: It may disrupt cellular processes by interacting with key molecules involved in those processes, such as DNA or proteins.
Comparison with Similar Compounds
Similar compounds include other multi-ring systems with chlorine and ethyl groups, such as:
- 2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetraazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene
- 2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer unique properties not found in other similar compounds.
Properties
Molecular Formula |
C68H44Cl4N8O4 |
---|---|
Molecular Weight |
1178.9 g/mol |
IUPAC Name |
2,20-dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene |
InChI |
InChI=1S/2C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2;1-3-39-21-11-7-5-9-17(21)25-23(39)15-13-19-31(25)41-33-27(35)30-34(28(36)29(33)37-19)42-32-20(38-30)14-16-24-26(32)18-10-6-8-12-22(18)40(24)4-2/h2*5-16H,3-4H2,1-2H3 |
InChI Key |
HMBHXRRITADYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=C(C6=NC7=C(C8=C(C=C7)N(C9=CC=CC=C98)CC)OC6=C5Cl)Cl)O4.CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl |
Origin of Product |
United States |
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